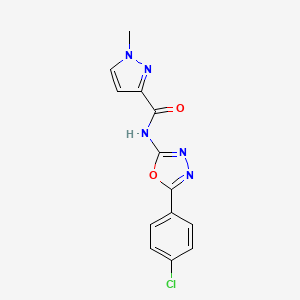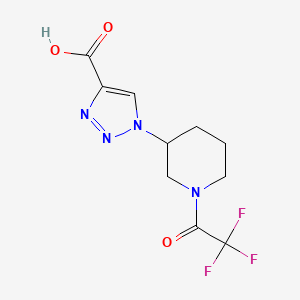
1-(1-(2,2,2-trifluoroacetyl)piperidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(1-(2,2,2-trifluoroacetyl)piperidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid” is a complex organic molecule that contains several functional groups. These include a trifluoroacetyl group, a piperidine ring, a 1,2,3-triazole ring, and a carboxylic acid group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and rings. The trifluoroacetyl group would likely add significant electronegativity to the molecule, while the piperidine and 1,2,3-triazole rings would add structural complexity .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the conditions and the reagents present. The trifluoroacetyl group could potentially undergo reactions with nucleophiles, while the carboxylic acid group could participate in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. The presence of the trifluoroacetyl group and the carboxylic acid group could potentially make the compound polar and capable of participating in hydrogen bonding .Wissenschaftliche Forschungsanwendungen
Synthesis of Substituted 1,2,3-Triazoles
A novel approach for the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles involves a one-pot, three-component reaction involving boronic acids, sodium azide, and active methylene ketones. This method, utilizing copper(II) acetate and piperidine in a dimethyl sulfoxide/water mixture, has led to high yields of 1-aryl-5-trifluoromethyl–1,4,5-trisubstituted 1,2,3-triazoles, showcasing the versatility and efficiency of incorporating the trifluoroacetyl group into triazole compounds for potential applications in organic synthesis and drug development (Zhang et al., 2013).
Antimicrobial Activity
A series of novel compounds derived from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid featuring piperazine carboxamides and other substitutions at the 4-position have been synthesized and evaluated for antimicrobial activities. This research indicates the potential of such derivatives in developing new antimicrobial agents, highlighting the importance of the triazole and piperidine components in enhancing activity against various bacterial and fungal strains (Jadhav et al., 2017).
Photophysical Properties and Charge Transfer
The study of norfloxacin and its derivatives, including those with modifications in the piperazinyl group, underscores the significance of the free carboxylic acid and nonprotonated piperazinyl group in the photophysical behavior of quinolone compounds. This research provides insights into the excited-state intramolecular charge transfer mechanisms, which are crucial for understanding the photophysical properties and designing novel fluorescent probes or materials based on this scaffold (Cuquerella et al., 2006).
Catalytic Activity and Coordination Polymers
The compound's structural motif has been explored in the context of coordination polymers for catalytic activities, including the synthesis of 1,4,5,6-tetrahydropyrimidine derivatives. Such studies reveal the compound's potential as a building block in creating complex structures with enhanced catalytic properties, offering a path toward the development of new catalysts for organic synthesis (Wang et al., 2016).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[1-(2,2,2-trifluoroacetyl)piperidin-3-yl]triazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N4O3/c11-10(12,13)9(20)16-3-1-2-6(4-16)17-5-7(8(18)19)14-15-17/h5-6H,1-4H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWYYYZVTRWYRGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C(F)(F)F)N2C=C(N=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(2,2,2-trifluoroacetyl)piperidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-Chlorophenyl)-1-(4-methylphenyl)sulfonyl-3-[(3-nitrophenyl)carbamoyl]urea](/img/structure/B2986961.png)
![7-(3,5-Dimethyl-1,2-oxazol-4-yl)-6-[(4-methoxyphenyl)methoxy]-N-(pyridin-2-ylmethyl)quinolin-4-amine](/img/structure/B2986962.png)
![2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-8-morpholino-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B2986963.png)
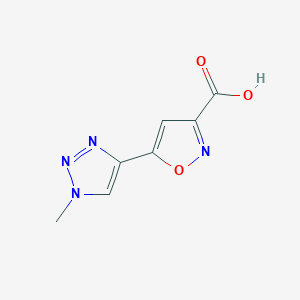
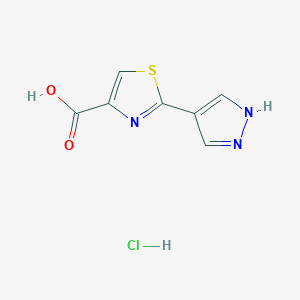
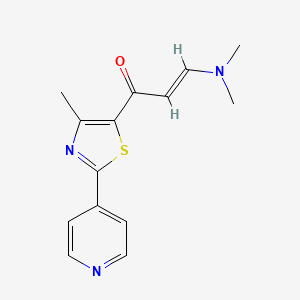
![tert-butyl N-[1-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate](/img/structure/B2986967.png)
![2-[6-amino-1-(4-chlorophenyl)-4-oxopyrimidin-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2986970.png)
![1-[Bromo(difluoro)methyl]sulfonyl-4-fluorobenzene](/img/structure/B2986972.png)
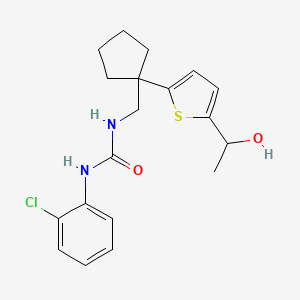
![methyl 4-(2-((8-fluoro-5H-pyrimido[5,4-b]indol-4-yl)thio)acetamido)benzoate](/img/structure/B2986979.png)

